4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
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Overview
Description
4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound that features a pyrrole ring substituted with a 3-chlorothiophene-2-carbonyl group and a dimethylcarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Preparation of 3-chlorothiophene-2-carbonyl chloride: This intermediate is synthesized by reacting 3-chlorothiophene-2-carboxylic acid with thionyl chloride under reflux conditions.
Formation of the final compound: The 3-chlorothiophene-2-carbonyl chloride is then reacted with N,N-dimethyl-1H-pyrrole-2-carboxamide in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom on the thiophene ring can be substituted by nucleophiles.
Oxidation and reduction reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Products include derivatives where the chlorine atom is replaced by the nucleophile.
Oxidation reactions: Products include sulfoxides or sulfones.
Reduction reactions: Products include reduced forms of the thiophene ring.
Scientific Research Applications
4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-chlorothiophene-2-carbonyl chloride: An intermediate in the synthesis of the target compound.
N,N-dimethyl-1H-pyrrole-2-carboxamide: Another intermediate used in the synthesis.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where its precise interactions with biological targets or electronic properties are advantageous.
Properties
IUPAC Name |
4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-15(2)12(17)9-5-7(6-14-9)10(16)11-8(13)3-4-18-11/h3-6,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIIXPDBPRDPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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